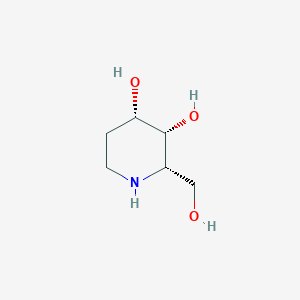![molecular formula C10H19N3O4Si B12617197 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide CAS No. 919300-54-2](/img/structure/B12617197.png)
3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is an organosilane compound that has gained attention in various fields of scientific research and industrial applications This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable silylating agent, such as trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme can be represented as follows:
3,5-Dimethylpyrazole+Trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other nucleophiles.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophiles such as amines or alcohols.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Major Products
Hydrolysis: Silanols and siloxane networks.
Substitution: Various substituted pyrazole derivatives.
Condensation: Siloxane polymers and networks.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to enhance adhesion and compatibility with other materials.
Biology: Investigated for its potential use in bioconjugation and immobilization of biomolecules on surfaces.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable siloxane networks.
Industry: Utilized in the production of advanced materials, coatings, and adhesives. It is also used in the development of nanocomposites and hybrid materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is primarily based on its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of materials. The pyrazole ring may also interact with various molecular targets, contributing to its potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: An organosilane used as a silica precursor and emulsion stabilizer.
3-(Trimethoxysilyl)propyl methacrylate: A silane coupling agent widely used in polymerization reactions and surface modification.
Uniqueness
3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the trimethoxysilyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
919300-54-2 |
|---|---|
Molekularformel |
C10H19N3O4Si |
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
3,5-dimethyl-N-(trimethoxysilylmethyl)pyrazole-1-carboxamide |
InChI |
InChI=1S/C10H19N3O4Si/c1-8-6-9(2)13(12-8)10(14)11-7-18(15-3,16-4)17-5/h6H,7H2,1-5H3,(H,11,14) |
InChI-Schlüssel |
XJKLRXVMAVBDSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)NC[Si](OC)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



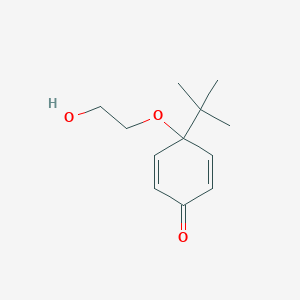

![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
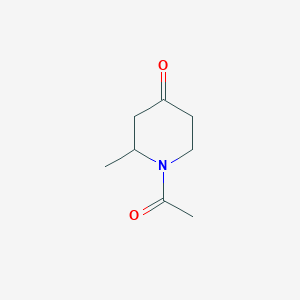
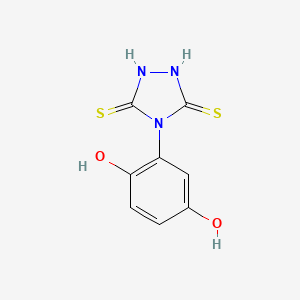

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
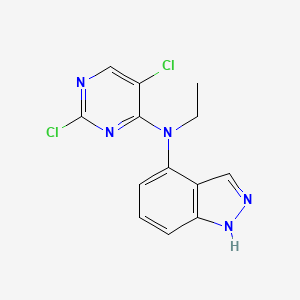
![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
